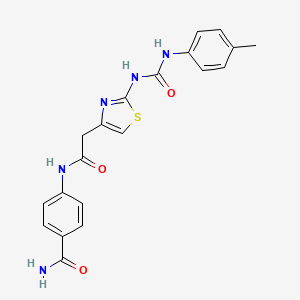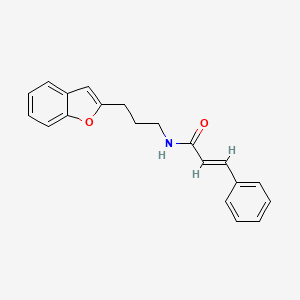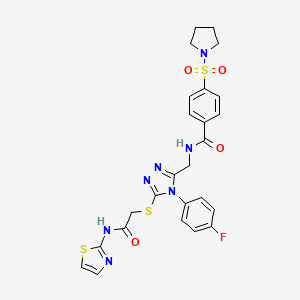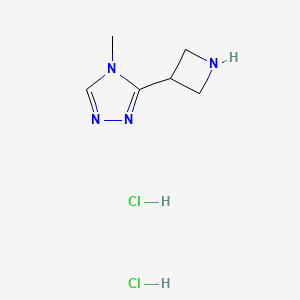
4-(2-(2-(3-(对甲苯基)脲基)噻唑-4-基)乙酰氨基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds has been explored in the provided literature. While the specific compound "4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide" is not directly mentioned, the synthesis of structurally related compounds offers insight into potential synthetic routes. For instance, the synthesis of a new crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was achieved at room temperature, involving steps that are characterized by various spectroscopic techniques such as 1H NMR, 13C- NMR, IR, MS, and elemental analysis, followed by X-ray single-crystal determination . This suggests that a similar approach could be applied to synthesize the compound , with the possibility of modifications in the starting materials and reaction conditions to incorporate the ureido and thiazolyl functional groups.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The compound mentioned in the first paper crystallizes in a monoclinic space group, with specific unit cell parameters and molecular packing influenced by N–H···O hydrogen bonds . This information is crucial as it can be used to predict the molecular structure of "4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide", which may also exhibit hydrogen bonding and similar crystalline properties.
Chemical Reactions Analysis
The literature does not provide specific details on the chemical reactions involving the compound of interest. However, the synthesis of related compounds involves the formation of amide bonds and potentially the use of protective groups, coupling agents, and other reagents that facilitate the construction of complex molecules like the benzothiazole and thiazolidin derivatives mentioned in the second paper . These reactions are likely to be relevant to the synthesis of "4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide" and can provide a foundation for understanding its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. The crystal density, melting point, solubility, and other physical properties are often determined experimentally. For example, the crystal density of the compound in the first paper is reported as 1.311 g/cm3 . Chemical properties such as stability, reactivity, and the potential for intermolecular interactions can also be deduced from the molecular structure and functional groups present. The presence of amide bonds and aromatic rings suggests a certain degree of stability and potential for pi-pi interactions, which could be similar in "4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide".
Relevant Case Studies
The antimicrobial activity of related compounds has been evaluated, with some showing potent activity against various bacterial and fungal species . This suggests that "4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide" could also possess antimicrobial properties, making it a candidate for further biological testing. Docking studies and the elucidation of the relationship between molecular properties and antimicrobial activity provide a framework for understanding how the compound might interact with biological targets .
科学研究应用
抗菌活性
研究表明,苯并噻唑的衍生物,包括与4-(2-(2-(3-(对甲苯基)脲基)噻唑-4-基)乙酰氨基)苯甲酰胺结构相似的化合物,表现出显著的抗菌活性。例如,N-(苯并[d]噻唑-2-基)-2-(4-取代-1H-1,2,3-三唑-1-基)乙酰胺已被合成,并对一系列细菌和真菌菌株表现出有希望的抗菌活性,一些化合物对肺炎链球菌、枯草芽孢杆菌、金黄色葡萄球菌、铜绿假单胞菌、大肠杆菌、肺炎克雷伯菌、烟曲霉和白色念珠菌等病原体的最小抑菌浓度(MIC)为4-16 μg/mL (Rezki,2016)。
抗炎和镇痛特性
从苯并噻唑衍生的化合物,包括与4-(2-(2-(3-(对甲苯基)脲基)噻唑-4-基)乙酰氨基)苯甲酰胺相关的化合物,已被探索其潜在的抗炎和镇痛作用。一项关于从维斯那金酮和凯林酮衍生的新型苯并二呋喃基、1,3,5-三嗪、1,3,5-氧杂二氮杂卓和噻唑并嘧啶的研究报告了显著的抗炎和镇痛活性,一些化合物在水肿抑制试验中显示出更高的COX-2抑制和与双氯芬酸钠相当的疗效 (Abu‐Hashem等人,2020)。
酶抑制
苯并噻唑衍生物的应用扩展到酶抑制,在治疗与酶失调相关的疾病中提供了潜在的治疗益处。一项研究证明了N-(6-芳基苯并[d]噻唑-2-基)乙酰胺的合成及其对各种生物活性的评估,包括脲酶抑制。这些化合物表现出显著的活性,其中一些超过了在测定中使用的标准,表明它们作为脲酶抑制剂的潜力。这些化合物中活性最强的化合物是N-(6-(对甲苯基)苯并[d]噻唑-2-基)乙酰胺,表明氢键与酶对于有效抑制至关重要 (Gull等人,2016)。
属性
IUPAC Name |
4-[[2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-12-2-6-15(7-3-12)23-19(28)25-20-24-16(11-29-20)10-17(26)22-14-8-4-13(5-9-14)18(21)27/h2-9,11H,10H2,1H3,(H2,21,27)(H,22,26)(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGQFHWWMDEHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile](/img/structure/B2524728.png)
![3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2524730.png)

![3,4,5,6-tetrachloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2524733.png)





![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)
![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)
